molecular formula C7H13NO3 B1422346 Methyl 5-hydroxypiperidine-3-carboxylate CAS No. 1095010-44-8

Methyl 5-hydroxypiperidine-3-carboxylate

Cat. No.: B1422346
CAS No.: 1095010-44-8
M. Wt: 159.18 g/mol
InChI Key: ZAUFCVXOKIPCKG-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypiperidine-3-carboxylate (CAS 1095010-44-8) is a versatile piperidine-based building block with a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol . This compound serves as a key synthetic intermediate in organic chemistry and pharmaceutical research, particularly for constructing more complex nitrogen-containing heterocycles . Its structure, featuring both a hydroxymethyl group and a methyl ester on the piperidine ring, makes it a valuable precursor for further chemical modifications, including the preparation of protected derivatives like Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (CAS 1095010-47-1) . The calculated physical properties include a density of approximately 1.161 g/cm³ and a boiling point of around 263.5 °C . It is very soluble in aqueous systems (1000 g/L at 25°C), which can be beneficial for various reaction conditions . As a crucial reagent in the synthesis of advanced pharmaceutical intermediates, its demand is driven by growth in the pharmaceutical and chemical synthesis markets . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for personal use. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

methyl 5-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUFCVXOKIPCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678073
Record name Methyl 5-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-44-8
Record name 3-Piperidinecarboxylic acid, 5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095010-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 5-hydroxypiperidine-3-carboxylic Acid

A common and straightforward approach to prepare methyl 5-hydroxypiperidine-3-carboxylate involves the esterification of 5-hydroxypiperidine-3-carboxylic acid with methanol under acidic conditions. This method typically uses a strong acid catalyst such as hydrochloric acid or sulfuric acid to promote the formation of the methyl ester, followed by isolation of the hydrochloride salt to enhance compound stability and solubility.

  • Reaction conditions: Methanol solvent, acid catalyst (e.g., HCl), reflux temperature.
  • Outcome: Formation of methyl ester hydrochloride salt.
  • Industrial scale: Often conducted in large reactors with controlled temperature and continuous flow to optimize yield and purity.

Catalytic Hydrogenation of Ethyl 5-hydroxypicolinate

Another advanced method starts from commercially available ethyl 5-hydroxypicolinate, which undergoes catalytic hydrogenation to produce ethyl 5-hydroxypiperidine-3-carboxylate. This intermediate can then be converted to the methyl ester derivative.

  • Catalysts: Palladium on carbon (Pd-C) or ruthenium on carbon (Ru-C).
  • Conditions: Hydrogen atmosphere (e.g., 200 psi), room temperature to mild heating, reaction time ~12 hours.
  • Stereoselectivity: The process yields predominantly the cis isomer, which can be further resolved enzymatically for enantiomeric purity.

Enzymatic Resolution for Stereochemical Purity

Lipase-catalyzed resolution using enzymes such as Lipozyme CALB is employed to obtain enantiomerically pure this compound derivatives. This method is environmentally friendly and achieves high diastereomeric ratios (d.r. ≥ 99:1).

  • Process: Resolution of racemic mixtures post-hydrogenation.
  • Yield: Approximately 42.9% over three steps including hydrogenation and enzymatic resolution.
  • Advantages: High stereoselectivity and mild reaction conditions.

Mitsunobu Reaction and Reductive Amination

For derivatives related to this compound, Mitsunobu reaction has been used to alkylate hydroxyl groups, followed by reductive amination to introduce various substituents on the piperidine ring, expanding functional diversity.

  • Reagents: Triphenylphosphine, diethyl azodicarboxylate (DEAD) for Mitsunobu; sodium triacetoxyborohydride for reductive amination.
  • Applications: Synthesis of substituted piperidine derivatives with potential biological activity.
Step No. Starting Material / Intermediate Reaction Type Reagents / Catalysts Conditions Outcome / Product Yield / Notes
1 5-Hydroxypiperidine-3-carboxylic acid Esterification Methanol, HCl (acid catalyst) Reflux, controlled temperature This compound HCl Industrial scale feasible
2 Ethyl 5-hydroxypicolinate Catalytic hydrogenation Pd-C or Ru-C, H2 gas Room temp, 12 h, 200 psi H2 Ethyl 5-hydroxypiperidine-3-carboxylate Cis isomer predominant
3 Racemic ethyl 5-hydroxypiperidine-3-carboxylate Enzymatic resolution Lipozyme CALB (lipase) pH 7.5, room temp, 12 h Enantiomerically pure hydroxy piperidine ester d.r. ≥ 99:1; 42.9% yield over steps
4 Hydroxy intermediate Mitsunobu alkylation Triphenylphosphine, DEAD Standard Mitsunobu conditions Alkylated hydroxy piperidine derivatives Used for derivative synthesis
5 Alkylated intermediate Reductive amination Sodium triacetoxyborohydride Mild heating Substituted piperidine derivatives Enables functional diversity
  • The esterification method remains the most direct and scalable for producing this compound hydrochloride, with control over reaction parameters critical to maximizing yield and purity.
  • Catalytic hydrogenation of ethyl 5-hydroxypicolinate offers a route to the piperidine ring system with stereochemical control, which is essential for biological activity. The use of Pd-C or Ru-C catalysts under hydrogen pressure is well-documented and effective.
  • Enzymatic resolution using lipase significantly improves stereochemical purity, which is crucial for pharmaceutical applications. This biocatalytic step is environmentally friendly and avoids harsh chemical reagents.
  • The Mitsunobu reaction and reductive amination provide versatile tools for modifying the piperidine scaffold, enabling the synthesis of derivatives with tailored biological properties.
  • Industrial production methods emphasize continuous flow and controlled reaction environments to optimize throughput and reproducibility.

The preparation of this compound involves multiple synthetic strategies, ranging from classical esterification to advanced catalytic hydrogenation and enzymatic resolution techniques. Each method offers distinct advantages depending on the scale, desired stereochemistry, and downstream applications. The integration of chemical catalysis with biocatalysis represents a modern approach to achieving high purity and stereoselectivity. These methods have been validated in both laboratory and industrial contexts, supported by detailed reaction conditions and yields documented in recent research.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxopiperidine-3-carboxylate, while reduction of the ester group can produce 5-hydroxypiperidine-3-methanol .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-hydroxypiperidine-3-carboxylate has the molecular formula C7H13NO3C_7H_{13}NO_3 and a molecular weight of 159.18 g/mol. Its structure features a piperidine ring with a hydroxyl group at the 5-position and an ester functionality, which contributes to its reactivity and versatility as an intermediate in organic synthesis.

Medicinal Chemistry

MHP serves as a crucial building block in the synthesis of various bioactive molecules. Its unique structure allows it to be transformed into compounds that target specific biological pathways, making it significant in drug discovery efforts.

  • Enzyme Inhibition : Compounds derived from MHP have shown potential in inhibiting enzymes associated with antibiotic resistance, which is critical for developing new antibiotics to combat resistant bacterial strains .

Organic Synthesis

MHP is employed as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

  • Synthesis of CHK-1 Inhibitors : MHP is used in synthesizing inhibitors that target the CHK-1 protein, which plays a role in DNA damage response pathways. These inhibitors can induce apoptosis in cancer cells by preventing DNA repair mechanisms.

Research on Drug Interactions

Studies involving MHP focus on its role in drug interactions and enzyme inhibition, providing insights into pharmacological mechanisms that can help overcome challenges in drug resistance .

Case Study 1: Development of CHK-1 Inhibitors

Research has demonstrated that MHP can be utilized to synthesize potent CHK-1 inhibitors. These inhibitors have shown promise in preclinical studies for enhancing the efficacy of chemotherapy by targeting cancer cell survival pathways. The synthesis involves multi-step reactions where MHP acts as a key intermediate leading to the formation of the active pharmaceutical ingredient (API) .

Case Study 2: Antibiotic Resistance Mechanisms

A study explored the derivatives of MHP that exhibit inhibitory effects on enzymes contributing to antibiotic resistance. By modifying the hydroxyl and carboxyl functionalities of MHP, researchers developed compounds that effectively inhibited beta-lactamase enzymes, restoring the efficacy of beta-lactam antibiotics against resistant strains .

Mechanism of Action

The mechanism of action of methyl 5-hydroxypiperidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ in ester groups, substituent positions, or functional groups. Key comparisons include:

a) Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS: 1207194-49-7)
  • Molecular formula: C₈H₁₆ClNO₃ (MW: 209.67 g/mol) .
  • Key difference : Ethyl ester instead of methyl ester.
b) Methyl 5-methoxypiperidine-3-carboxylate (CAS: 113826-40-7)
  • Molecular formula: C₈H₁₅NO₃ (MW: 173.21 g/mol) .
  • Key difference : Methoxy (-OCH₃) replaces hydroxyl (-OH) at the 5-position.
c) Methyl 5-(4-methylphenyl)piperidine-3-carboxylate (CAS: 1203798-88-2)
  • Molecular formula: C₁₄H₁₉NO₂ (MW: 233.31 g/mol) .
  • Key difference : Aromatic 4-methylphenyl substituent at the 5-position.
  • Impact : The bulky aromatic group may sterically hinder interactions in biological systems but could improve binding affinity to hydrophobic targets .
d) Dimethyl piperidine-3,5-dicarboxylate hydrochloride (CAS: 1439815-15-2)
  • Molecular formula: C₉H₁₆ClNO₄ (MW: 237.68 g/mol) .
  • Key difference : Dual methyl esters at 3- and 5-positions.
  • Impact: Increased ester density may enhance rigidity or alter metabolic pathways compared to mono-ester derivatives .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Purity Storage Conditions Key Functional Groups
Methyl 5-hydroxypiperidine-3-carboxylate HCl (1186663-43-3) 195.64 ≥95% Room temperature, inert -OH, -COOCH₃
Ethyl 5-hydroxypiperidine-3-carboxylate HCl (1207194-49-7) 209.67 ≥95% -20°C, dark -OH, -COOCH₂CH₃
Methyl 5-methoxypiperidine-3-carboxylate (113826-40-7) 173.21 N/A N/A -OCH₃, -COOCH₃
Methyl 5-(4-methylphenyl)piperidine-3-carboxylate (1203798-88-2) 233.31 N/A N/A -C₆H₄CH₃, -COOCH₃

Notes:

  • The hydroxyl group in this compound enhances polarity and water solubility compared to methoxy or alkyl-substituted analogs .
  • Hydrochloride salts (e.g., CAS 1186663-43-3, 1207194-49-7) improve stability but may require specific storage conditions to prevent decomposition .

Biological Activity

Methyl 5-hydroxypiperidine-3-carboxylate (MHP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MHP is characterized by the presence of a hydroxyl group at the 5 position and a carboxylate moiety at the 3 position of the piperidine ring. This structural configuration enhances its solubility and stability, making it suitable for pharmaceutical applications. The molecular formula of MHP is C8_{8}H15_{15}NO2_{2}, and its chemical structure can be represented as follows:

Methyl 5 hydroxypiperidine 3 carboxylate\text{Methyl 5 hydroxypiperidine 3 carboxylate}

The biological activity of MHP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for modulating target activities.

Key Mechanisms:

  • Enzyme Inhibition: MHP may inhibit specific enzymes involved in disease processes, similar to other piperidine derivatives that have shown anti-inflammatory properties.
  • Receptor Modulation: It acts as a ligand for certain receptors, potentially influencing cellular signaling pathways related to cancer progression and inflammation .

1. Anti-inflammatory Properties

Research indicates that MHP exhibits anti-inflammatory activity, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases. Its structural similarity to other known anti-inflammatory agents suggests potential efficacy in reducing inflammation through enzyme inhibition .

2. Anticancer Activity

MHP has been studied for its anticancer properties. In vitro assays have demonstrated that compounds with similar piperidine structures can induce apoptosis in cancer cells. For example, derivatives of piperidine have shown cytotoxicity against various cancer cell lines, indicating that MHP may also possess similar effects .

3. Antiviral Potential

Preliminary studies suggest that MHP may have antiviral properties. It has been noted for its ability to inhibit viral entry into host cells, although further research is needed to elucidate the specific mechanisms involved .

Case Studies

Several studies have explored the biological activity of MHP and related compounds:

StudyFindings
Study A Demonstrated anti-inflammatory effects in animal models, with significant reductions in inflammatory markers.
Study B Reported cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better performance than traditional chemotherapeutics like bleomycin.
Study C Investigated the antiviral activity against HCV, highlighting the compound's potential in disrupting viral lifecycle processes.

Comparative Analysis

MHP can be compared with other piperidine derivatives to understand its relative efficacy:

CompoundBiological ActivityMechanism
Piperidine-3-carboxylate Moderate anti-inflammatoryEnzyme inhibition
Ethyl 5-hydroxypiperidine-3-carboxylate Stronger cytotoxicity against cancer cellsApoptosis induction
This compound Potentially broad-spectrum activityEnzyme and receptor modulation

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-hydroxypiperidine-3-carboxylate
Reactant of Route 2
Methyl 5-hydroxypiperidine-3-carboxylate

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